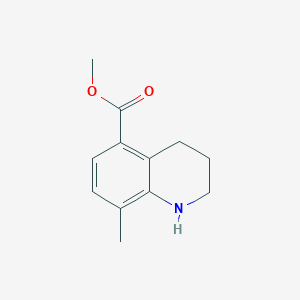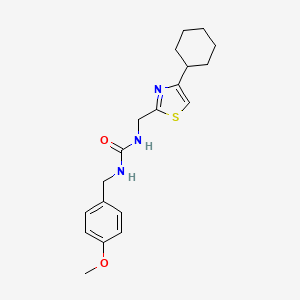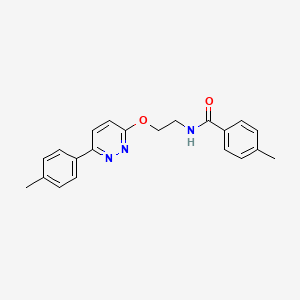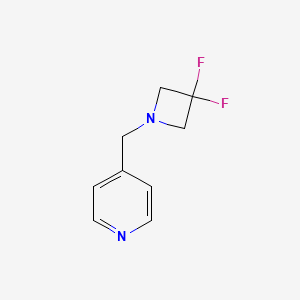
4-((3,3-Difluoroazetidin-1-yl)methyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((3,3-Difluoroazetidin-1-yl)methyl)pyridine is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a member of the pyridine family, which is known for its diverse pharmacological properties. In
作用機序
The mechanism of action of 4-((3,3-Difluoroazetidin-1-yl)methyl)pyridine is not fully understood. However, studies have shown that this compound can interact with specific proteins and enzymes in the body, leading to various physiological effects. For example, this compound has been shown to inhibit the activity of certain kinases that are involved in the regulation of cell proliferation and survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively. Studies have shown that this compound can induce apoptosis in cancer cells by activating specific signaling pathways. Additionally, this compound has been shown to have anti-inflammatory properties, which can help reduce inflammation in various tissues.
実験室実験の利点と制限
One of the significant advantages of using 4-((3,3-Difluoroazetidin-1-yl)methyl)pyridine in lab experiments is its high purity and stability. This compound can be easily synthesized and purified using various analytical techniques. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that this compound can be toxic to certain cell lines at high concentrations.
将来の方向性
There are several future directions for the research on 4-((3,3-Difluoroazetidin-1-yl)methyl)pyridine. One of the significant areas of research is its potential use in the treatment of cancer. Further studies are needed to understand the mechanism of action of this compound and its potential toxicity. Additionally, this compound can be further explored for its anti-inflammatory properties and its potential use in the treatment of various inflammatory diseases.
Conclusion:
In conclusion, this compound is a promising chemical compound that has potential therapeutic applications. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is needed to fully understand the potential of this compound in the treatment of various diseases.
合成法
The synthesis of 4-((3,3-Difluoroazetidin-1-yl)methyl)pyridine has been reported in the literature. The method involves the reaction of 4-bromo-3,5-difluoropyridine with 3-aminopropanol in the presence of a base. The resulting product is then treated with trifluoroacetic acid to obtain the final compound. The purity of the compound can be confirmed using various analytical techniques such as NMR, HPLC, and GC-MS.
科学的研究の応用
The potential therapeutic applications of 4-((3,3-Difluoroazetidin-1-yl)methyl)pyridine have been explored in various scientific studies. One of the significant areas of research is its anti-cancer properties. Studies have shown that this compound can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, this compound has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of various inflammatory diseases.
特性
IUPAC Name |
4-[(3,3-difluoroazetidin-1-yl)methyl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F2N2/c10-9(11)6-13(7-9)5-8-1-3-12-4-2-8/h1-4H,5-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAZXKZDAWHKTEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CC=NC=C2)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-(4-chlorophenyl)-1-(3,4-dimethylphenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2875992.png)
![Methyl (3S,4S)-4-cyclopropyl-1-[4-[(prop-2-enoylamino)methyl]benzoyl]pyrrolidine-3-carboxylate](/img/structure/B2875993.png)
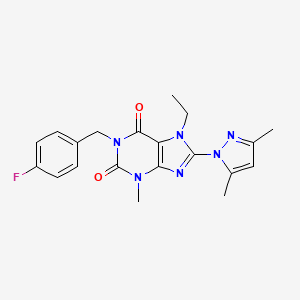
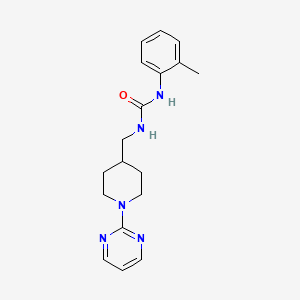
![5-[1-(3-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2875999.png)


![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-(3,4-dimethoxyphenyl)acetate](/img/structure/B2876006.png)
![1-Ethylsulfonyl-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2876007.png)
